molecular formula C23H30N2O3S B11342587 1-[(2-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11342587
M. Wt: 414.6 g/mol
InChI Key: KVYCPQXNOCYYCB-UHFFFAOYSA-N
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Description

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and two aromatic rings substituted with methyl and isopropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the aromatic rings. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: This compound shares a similar structure but may have different substituents on the aromatic rings.

    1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: This compound may have different functional groups attached to the piperidine ring.

Properties

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H30N2O3S/c1-17(2)21-10-6-7-11-22(21)24-23(26)19-12-14-25(15-13-19)29(27,28)16-20-9-5-4-8-18(20)3/h4-11,17,19H,12-16H2,1-3H3,(H,24,26)

InChI Key

KVYCPQXNOCYYCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(C)C

Origin of Product

United States

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